Cas no 1807262-18-5 (4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride
-
- Inchi: 1S/C6H2BrClFNO4S/c7-3-1-2-4(15(8,13)14)5(9)6(3)10(11)12/h1-2H
- InChI Key: BNZIXKMYUSVDRG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1[N+](=O)[O-])F)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 353
- XLogP3: 2.6
- Topological Polar Surface Area: 88.3
4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023786-250mg |
4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride |
1807262-18-5 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
| Alichem | A013023786-500mg |
4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride |
1807262-18-5 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
| Alichem | A013023786-1g |
4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride |
1807262-18-5 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride
Professional Introduction to 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride (CAS No. 1807262-18-5)
4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride, with the chemical formula C₆H₂BrFNO₄S, is a highly versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 1807262-18-5, has garnered significant attention due to its unique structural properties and broad applicability in the synthesis of fine chemicals and biologically active molecules.
The molecular structure of 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride features a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 3-position. Additionally, the sulfonyl chloride functional group (-SOCl) is attached to the benzene ring. This combination of substituents makes it an attractive building block for further functionalization, enabling the synthesis of complex molecules with tailored properties.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their potential applications in medicinal chemistry. The sulfonyl chloride moiety in 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride serves as an excellent precursor for the formation of sulfonamides through nucleophilic substitution reactions. This reaction is particularly valuable in drug discovery, where sulfonamides are known for their biological activity across various therapeutic areas.
One of the most compelling aspects of 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride is its utility in constructing heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals and agrochemicals, and introducing fluorine and bromine atoms into these rings can significantly influence their electronic and steric properties. The presence of these halogen atoms also enhances reactivity, making it easier to introduce additional functional groups or modify existing ones.
Recent studies have highlighted the role of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom in 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride can improve metabolic stability, bioavailability, and binding affinity of drug candidates. For instance, fluorinated sulfonyl chlorides have been used to develop inhibitors targeting enzymes involved in cancer metabolism. The nitro group further contributes to the compound's reactivity, allowing for reduction to amino groups or further derivatization into other nitrogen-containing heterocycles.
The synthesis of 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride typically involves a multi-step process starting from commercially available aromatic precursors. The introduction of bromine and fluorine atoms can be achieved through halogenation reactions, while the nitro group is often introduced via nitration. The final step involves converting the benzenesulfonyl group into a sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These synthetic routes highlight the compound's importance as a synthetic intermediate.
In industrial applications, 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride is valued for its ability to serve as a cross-coupling partner in transition metal-catalyzed reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings can be performed using this compound to introduce aryl groups into various molecular frameworks. Such reactions are pivotal in constructing complex organic molecules with potential pharmaceutical applications.
The compound's reactivity also makes it suitable for use in polymer chemistry and material science. Fluorinated aromatic compounds are known for their unique electronic properties, making them valuable in the development of advanced materials such as liquid crystals and organic semiconductors. The presence of both bromine and fluorine atoms provides multiple sites for further functionalization, allowing for fine-tuning of material properties.
From a regulatory perspective, 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride must be handled with care due to its reactive nature. While it is not classified as a hazardous material under standard definitions, proper safety protocols should be followed during storage and handling to prevent unintended reactions or exposure. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects of 4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride are promising, given its broad utility across multiple scientific disciplines. Ongoing research continues to uncover new synthetic pathways and applications for this compound. As drug discovery efforts continue to evolve, intermediates like this one will remain indispensable tools for chemists and biologists seeking to develop innovative therapeutics.
1807262-18-5 (4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)